molecular formula C13H15F3N2O B6332436 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1240577-75-6

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6332436
CAS No.: 1240577-75-6
M. Wt: 272.27 g/mol
InChI Key: TUUOPSOWHSOERB-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is a chemical compound that features a piperazine ring substituted with a methyl group and a benzoyl group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 2-methylpiperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A central nervous system stimulant with similar structural features.

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Shares the trifluoromethyl group, contributing to its unique chemical properties.

Uniqueness

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOPSOWHSOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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